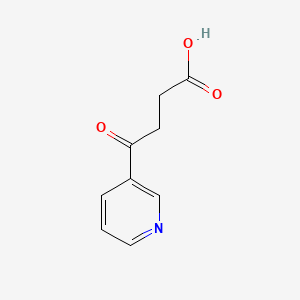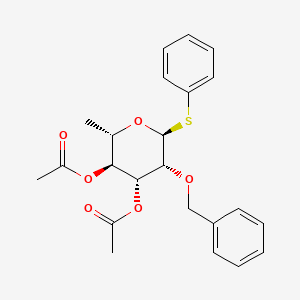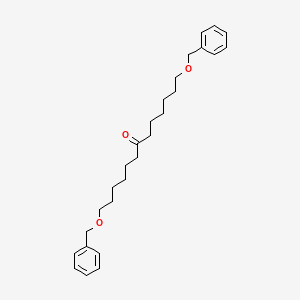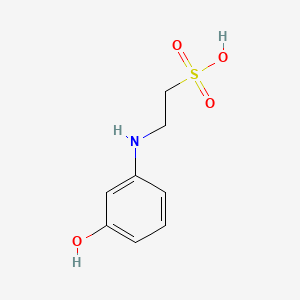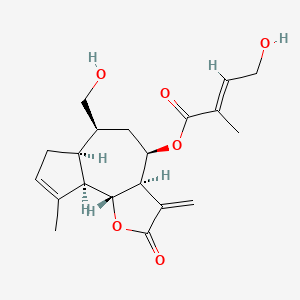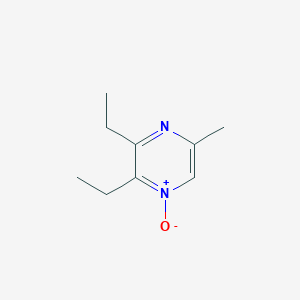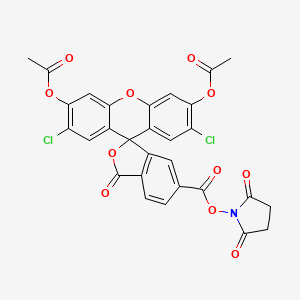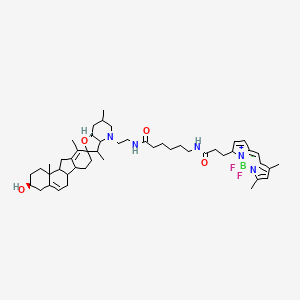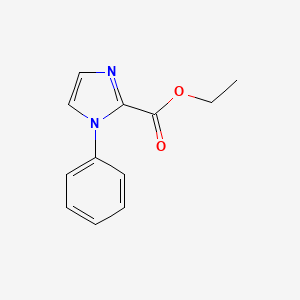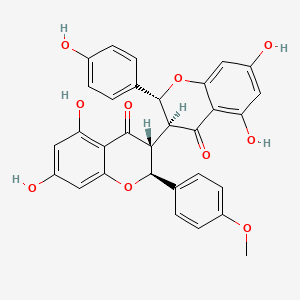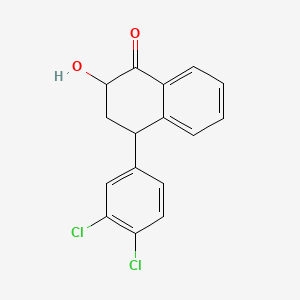
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
Synthesis Analysis
3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .
Molecular Structure Analysis
The molecular formula of 3,4-Dichlorophenyl isocyanate is C7H3Cl2NO . The average mass is 188.011 Da and the monoisotopic mass is 186.959167 Da .
Chemical Reactions Analysis
The antimicrobial mechanism underlying the bacteriostatic and bactericidal effects of triclocarban, a compound related to 3,4-Dichlorophenyl isocyanate, is believed to be an unspecific adsorption to cell membranes and interruption of their function .
Physical and Chemical Properties Analysis
3,4-Dichlorophenyl isocyanate is a solid, and ranges in color from white to yellow . The molecular formula is C7H3Cl2NO .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound has been synthesized through different methods, including conventional, microwave (MW) irradiation with and without solvent, demonstrating its importance as a bioactive compound. Its structure was confirmed by spectroscopic techniques and X-ray crystal structure analysis (Kavitha et al., 2006).
- Another study reports on the synthesis routes for this compound, highlighting an efficient pathway involving chiral benzylic alcohol catalytic asymmetric oxazaborolidine reduction and SN2 cuprate displacement, which underlines its significance in synthetic organic chemistry (Quallich & Woodall, 1992).
- The crystal structure of this compound has been explored, providing insights into its crystalline form and highlighting its importance for understanding molecular interactions and properties (Sarala et al., 2006).
Catalysis and Chemical Transformations
- Its application in catalytic processes, particularly in the oxidation of naphthalene by peracetic acid catalyzed by Mn(III) porphine-like complexes, has been studied. This showcases its role in facilitating chemical transformations, potentially contributing to environmental remediation or synthetic processes (Barkanova & Kaliya, 1999).
Material Science and Polymer Chemistry
- In material science, a derivative of this compound has been integrated into electrochromic polymers, demonstrating the impact of substituent size on optical properties such as contrast ratio. This research indicates potential applications in smart materials and displays (Karabay et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis .
Mode of Action
Dcmu, a compound with a similar dichlorophenyl group, inhibits photosynthesis by blocking the q b plastoquininone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
Based on the mode of action of dcmu, it can be inferred that the compound may affect the photosynthetic electron transport chain in photosynthesis .
Result of Action
Based on the mode of action of dcmu, it can be inferred that the compound may reduce the plant’s ability to convert light energy into chemical energy .
Action Environment
It is known that environmental factors can significantly impact the effectiveness and stability of chemical compounds .
Safety and Hazards
3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
Analyse Biochimique
Biochemical Properties
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as acetylcholinesterase (AchE) and other oxidative stress markers . The interactions between this compound and these biomolecules are primarily inhibitory, leading to a reduction in enzyme activity and subsequent biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it inhibits the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell viability, proliferation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and energy metabolism . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production. Additionally, it may influence the biosynthesis and degradation of other biomolecules, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress responses and energy metabolism . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals, which direct it to its sites of action.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFTTORFMNPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657713 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124345-10-4 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

